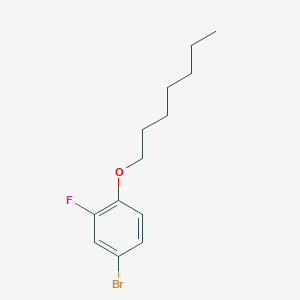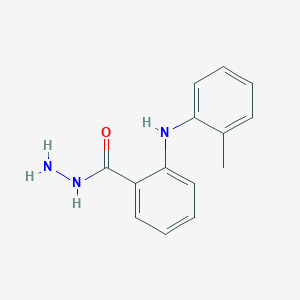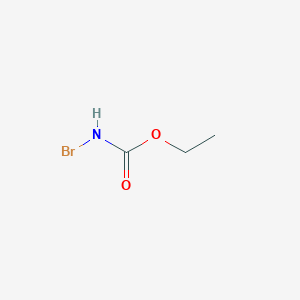
Ethyl bromocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bromocarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of an ethyl group, a bromine atom, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl bromocarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with bromine in the presence of a base. The reaction typically proceeds as follows: [ \text{NH}_2\text{COOCH}_2\text{CH}_3 + \text{Br}_2 \rightarrow \text{NHBrCOOCH}_2\text{CH}_3 + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl bromocarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form ethyl carbamate and hydrogen bromide.
Oxidation and Reduction: While less common, this compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., ethyl thiocarbamate if thiol is used).
Hydrolysis: Ethyl carbamate and hydrogen bromide.
Applications De Recherche Scientifique
Ethyl bromocarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism by which ethyl bromocarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl Carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.
Phenyl Carbamate: Contains a phenyl group instead of an ethyl group, leading to different chemical and biological properties.
Ethyl bromocarbamate’s unique structure and reactivity make it a valuable compound in various fields of research and industry
Propriétés
Numéro CAS |
52176-02-0 |
|---|---|
Formule moléculaire |
C3H6BrNO2 |
Poids moléculaire |
167.99 g/mol |
Nom IUPAC |
ethyl N-bromocarbamate |
InChI |
InChI=1S/C3H6BrNO2/c1-2-7-3(6)5-4/h2H2,1H3,(H,5,6) |
Clé InChI |
VHYIGGDXWYKOMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
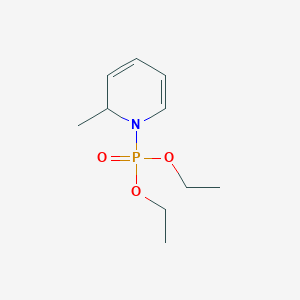


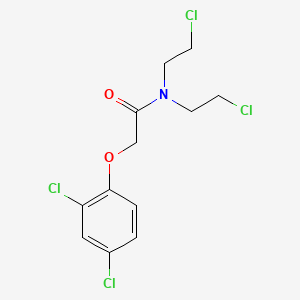
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
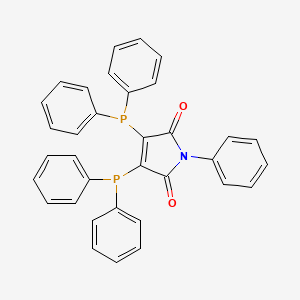

![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)


![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
